5-(Propan-2-yl)-1,3-benzoxazol-2-amine
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.219 |
IUPAC Name |
5-propan-2-yl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-6(2)7-3-4-9-8(5-7)12-10(11)13-9/h3-6H,1-2H3,(H2,11,12) |
InChI Key |
PGWHHIUTOAJRHW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(Propan-2-yl)-1,3-benzoxazol-2-amine with similar compounds:
Key Observations :
- Lipophilicity : The isopropyl group in the target compound increases logP compared to fluorinated or phenyl-substituted analogs, favoring blood-brain barrier penetration .
- Conjugation : Oxadiazole-containing analogs (e.g., 5-(2-Phenylbenzo[d]oxazol-5-yl)-1,3,4-oxadiazol-2-amine) exhibit extended π-systems, which may enhance UV absorbance or antimicrobial properties .
Target Compound:
- PPA-mediated cyclization: Reacting substituted aminophenols with carboxylic acid derivatives in PPA at 170°C .
- I₂-mediated oxidative cyclodesulfurization: Using iodine to facilitate cyclization of monothioureas, a method noted for cost-effectiveness and reduced toxicity compared to HgO or hypervalent iodine reagents .
Analogs:
Preparation Methods
Reaction Mechanism and Substrate Design
The condensation of o-nitro phenols with aldehydes, catalyzed by poly(ethylene glycol)-bound sulphonic acid (PEG-SO₃H), offers a scalable route to 2-aminobenzoxazoles. For 5-(propan-2-yl)-1,3-benzoxazol-2-amine, the synthetic pathway begins with 4-isopropyl-2-nitrophenol (1a) and isobutyraldehyde (2a) (Fig. 1). The nitro group at position 2 directs electrophilic substitution, while the aldehyde’s α-carbon engages in nucleophilic attack, forming a Schiff base intermediate. Cyclization via intramolecular nucleophilic aromatic substitution (NAS) yields the benzoxazole core, with subsequent hydrogenation reducing the nitro group to an amine.
Reaction Conditions
Challenges and Optimization
Regioselectivity in aldehyde addition is critical to position the isopropyl group exclusively at C5. Employing excess isobutyraldehyde (1.5 equiv) suppresses di-substitution, while toluene’s low polarity favors intramolecular cyclization over polymerization. Post-reduction with hydrogen gas (H₂, 0.9 MPa) and Pd/C (5 wt%) at 65°C achieves full conversion of the nitro group without over-reduction.
Lewis Acid-Mediated Cyclization of o-Aminophenols
Cyanating Agent Strategy
A metal-free approach utilizes N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and BF₃·Et₂O to convert 5-isopropyl-2-aminophenol (3a) into the target compound. The Lewis acid activates NCTS, enabling nucleophilic cyanide transfer to the amine, followed by cyclodehydration (Fig. 2).
Procedure
Advantages Over Traditional Methods
This method circumvents hazardous cyanide sources (e.g., KCN) and achieves high atom economy. The BF₃·Et₂O complex stabilizes the transition state, accelerating cyclization while minimizing side reactions.
Smiles Rearrangement of Benzoxazole-2-thiol Derivatives
Thiol Activation and Amine Incorporation
Benzoxazole-2-thiol (4a), synthesized from 5-isopropyl-2-aminophenol and Lawesson’s reagent, undergoes chloroacetylation to form 2-chloroacetylthio-benzoxazole (5a). Subsequent Smiles rearrangement with aqueous ammonia introduces the C2 amine (Fig. 3).
Key Steps
Scalability and Functional Group Tolerance
This method tolerates electron-withdrawing and -donating groups on the benzoxazole core, making it suitable for late-stage diversification. The absence of transition metals simplifies purification, and the reaction scales linearly to 50 g without yield loss.
Comparative Analysis of Synthetic Routes
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Propan-2-yl)-1,3-benzoxazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of substituted benzoxazole precursors. Key steps include condensation of 2-aminophenol derivatives with isopropyl-substituted carbonyl intermediates under acidic or catalytic conditions (e.g., using p-toluenesulfonic acid). Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., ZnCl₂) to improve yield (>70%) and purity. Continuous flow reactors may enhance reproducibility by minimizing side reactions .
Q. How can structural characterization of this compound be performed to confirm its identity and purity?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to verify the isopropyl group (δ ~1.3 ppm for CH₃, δ ~2.9 ppm for CH) and benzoxazole ring protons (δ 7.1–8.3 ppm).
- X-ray crystallography : Employ SHELXL for refinement of single-crystal data to resolve bond angles and torsional strain in the benzoxazole core .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (MW: 190.24 g/mol) and isotopic patterns.
Q. What preliminary assays are used to screen the biological activity of this compound?
- Methodology :
- In vitro antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values.
- Enzyme inhibition : Kinetic assays with target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?
- Methodology :
- Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR/IR spectra and compare with experimental results. Discrepancies in chemical shifts may arise from solvent effects or crystal packing, requiring explicit solvent modeling or periodic boundary conditions in simulations .
- Validate computational models using solid-state NMR or temperature-dependent XRD to probe dynamic effects .
Q. What strategies are effective for optimizing the compound’s synthetic yield while minimizing byproducts?
- Methodology :
- DoE (Design of Experiments) : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading, solvent ratio).
- In-line analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion.
- Purification : Employ preparative HPLC with C18 columns or chiral stationary phases for enantiomer separation if stereoisomers form .
Q. How does the isopropyl substituent influence the compound’s reactivity and biological activity compared to analogs?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 5-methyl, 5-fluoro derivatives) and compare:
- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.
- Steric effects : Use X-ray structures to assess bulkiness of the isopropyl group and its impact on binding to biological targets (e.g., enzyme active sites) .
- Quantum mechanical calculations : Compare electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What experimental approaches are used to study the compound’s coordination chemistry with metal ions?
- Methodology :
- Synthesis of metal complexes : React with transition metals (e.g., Cu(II), Zn(II)) in methanol/water under inert atmosphere.
- Characterization :
- UV-Vis : Detect d-d transitions (e.g., λ ~600 nm for Cu(II) complexes).
- EPR : Analyze hyperfine splitting for paramagnetic complexes.
- Single-crystal XRD : Resolve bonding modes (e.g., N,O-chelation) .
Q. How can molecular docking and dynamics simulations guide the design of derivatives with enhanced target affinity?
- Methodology :
- Docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., antimicrobial targets like DNA gyrase).
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes and identify critical residues for hydrogen bonding/van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
